D-Tryptophan hydrochloride

solubility formulation science pharmaceutical development

D-Tryptophan hydrochloride (CAS 97486-01-6) is the hydrochloride salt of the unnatural D-enantiomer of tryptophan, delivering >9-fold higher aqueous solubility than the free base. This stereospecific compound enables high-concentration stock solutions (>100 mg/mL) essential for antimicrobial studies against foodborne pathogens (E. coli O157:H7, Salmonella enterica). It is critical for chiral separation technology development (HSA affinity systems), IDO2-targeted cancer immunotherapy probe synthesis (D-1MT precursor), and biocatalytic D-amino acid production platforms. Substitution with L- or DL-tryptophan is scientifically invalid for these chirality-driven applications. Choose this high-purity (≥98%) salt form for reliable, reproducible results in demanding research environments.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 97486-01-6
Cat. No. B3370361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tryptophan hydrochloride
CAS97486-01-6
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl
InChIInChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H/t9-;/m1./s1
InChIKeyGTVXHTBGOYJORD-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tryptophan Hydrochloride (CAS 97486-01-6): Overview of a Chiral Building Block with Quantifiable Differentiation


D-Tryptophan hydrochloride (CAS 97486-01-6) is the hydrochloric acid addition salt of D-tryptophan, the unnatural D-enantiomer of the essential amino acid tryptophan. This compound is distinguished by its chirality-specific biochemical and physicochemical properties relative to the natural L-tryptophan (CAS 73-22-3) and the racemic DL-tryptophan (CAS 54-12-6). Its molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 240.68 g/mol. The hydrochloride salt form provides significantly enhanced aqueous solubility compared to the free base, enabling applications requiring high-concentration formulations. Commercially, it is supplied at ≥95% purity . The stereospecificity of this compound dictates its unique interactions in biological systems, from bacterial growth inhibition to chiral separation technologies, making it a non-interchangeable entity in research and industrial applications.

Why D-Tryptophan Hydrochloride Cannot Be Substituted by L-Tryptophan or Racemic Tryptophan in Critical Applications


The substitution of D-tryptophan hydrochloride with L-tryptophan or DL-tryptophan is scientifically invalid for a range of applications due to profound differences in stereospecific biological activity, physicochemical stability, and separation behavior. L-Tryptophan is an essential amino acid and a precursor for serotonin, actively transported and metabolized in eukaryotes [1]. In contrast, D-tryptophan is a non-proteinogenic enantiomer that is poorly utilized by many organisms and exhibits entirely distinct, often antagonistic, effects [2]. For instance, D-tryptophan acts as a specific inhibitor of bacterial growth through an 'incompatible solute' mechanism, a property not shared by the L-enantiomer [3]. Furthermore, the two enantiomers have different binding affinities to chiral selectors, such as human serum albumin, which is the basis for their analytical and preparative separation [4]. The hydrochloride salt form of D-tryptophan (CAS 97486-01-6) offers a >9-fold increase in aqueous solubility compared to the free base D-tryptophan (CAS 153-94-6), a critical factor for any application requiring high-concentration stock solutions or parenteral formulations . These quantitative, stereochemistry-driven divergences confirm that generic substitution is not a viable option for applications requiring the specific D-enantiomer in a high-solubility salt form.

Quantitative Differentiation of D-Tryptophan Hydrochloride: Evidence for Scientific and Industrial Selection


Aqueous Solubility Enhancement: D-Tryptophan Hydrochloride vs. Free Base D-Tryptophan

The hydrochloride salt form (CAS 97486-01-6) of D-tryptophan offers a critical formulation advantage over the free base form (CAS 153-94-6) due to its substantially increased aqueous solubility. While the free base D-tryptophan has a solubility of approximately 11 mg/mL in water at 20°C , the hydrochloride salt is freely soluble in water, with a reported solubility of >100 mg/mL . This represents a greater than 9-fold increase in aqueous solubility, enabling the preparation of high-concentration stock solutions and parenteral formulations that are not achievable with the free base.

solubility formulation science pharmaceutical development

Stereospecific Inhibition of Bacterial Growth: D-Tryptophan vs. L-Tryptophan

D-Tryptophan exhibits a unique stereospecific antibacterial effect, acting as an 'incompatible solute' that inhibits bacterial growth under osmotic stress, a property not shared by L-tryptophan. A study by Koseki et al. (2015) demonstrated that D-tryptophan at concentrations of 30-40 mM completely inhibited the growth of E. coli O157:H7 and Salmonella enterica in the presence of >3% salt at 25°C. In contrast, L-tryptophan was among the 23 amino acids screened that did not show this inhibitory effect under the same conditions [1]. This effect is attributed to the uptake of the D-enantiomer by bacterial cells during osmotic stress, where it acts as an incompatible solute and disrupts cellular physiology, a mechanism not triggered by the L-enantiomer.

antimicrobial food preservation microbiology

Enhanced Performance in Chiral Separation: D-Tryptophan Yield vs. L-Tryptophan Binding

D-Tryptophan is the high-yield product in affinity-based chiral separation systems designed for racemic tryptophan resolution. A study by Wang et al. (2009) using an affinity ultrafiltration (UF) system with human serum albumin (HSA) as the stereoselective ligand achieved a D,L-tryptophan separation factor of 12-15 and a D-tryptophan yield of >95% [1]. This high separation factor is even greater than the intrinsic value of 8.5 for HSA, demonstrating a synergistic effect of the membrane system. The high yield of the D-enantiomer is a direct consequence of HSA's preferential binding to L-tryptophan, allowing the unbound D-tryptophan to pass through the membrane. This system was validated for regeneration and reusability, highlighting its industrial potential.

chiral separation analytical chemistry membrane technology

Biocatalytic Production Platform: Complete Stereoinversion of L-Tryptophan to D-Tryptophan

A highly efficient biocatalytic route for the production of D-tryptophan and its analogs has been demonstrated, offering a significant advantage over traditional chemical synthesis. A study on the fungal nonribosomal peptide synthetase (NRPS) IvoA showed that this single-module enzyme catalyzes the ATP-dependent, unidirectional stereoinversion of L-tryptophan to D-tryptophan with complete conversion (100% theoretical yield) and high enantiomeric excess [1]. This complete conversion contrasts sharply with traditional chemical racemization processes, which typically yield a 1:1 mixture of enantiomers and require additional costly separation steps. The enzyme also accepts various substituted tryptophan analogs, providing a flexible platform for accessing a range of D-tryptophan derivatives.

biocatalysis green chemistry unnatural amino acid synthesis

Differential Inhibition of IDO2: A Target for D-1-Methyl-Tryptophan over L-1-Methyl-Tryptophan

The D-enantiomer of 1-methyl-tryptophan (D-1MT), a derivative of D-tryptophan, exhibits a distinct and preferential inhibition profile for the enzyme indoleamine 2,3-dioxygenase 2 (IDO2) compared to the L-enantiomer (L-1MT). A review of IDO enzyme inhibitors highlights that D-1MT appears to be a more effective inhibitor of IDO2 than L-1MT, 1-alkyl-tryptophan, and tenatoprazole [1]. This differential selectivity is critical because IDO2 is a novel tryptophan catabolic enzyme implicated in immune tolerance and is a distinct therapeutic target from the more widely studied IDO1. While L-1MT is a potent IDO1 inhibitor, its lower activity against IDO2 makes D-1MT the preferred tool compound for dissecting the specific roles of IDO2 in tumoral immune suppression.

immuno-oncology IDO inhibition drug discovery

Thermal Stability and Racemization Resistance: D-Tryptophan vs. L-Tryptophan

The stability of tryptophan enantiomers under thermal stress is a critical factor for applications in food processing and storage. A study on the racemization of tryptophan showed that during boiling at pH > 9, racemization could be detected after 12 hours, but the rate of conversion was less than 1% [1]. The concentration decrease of L-tryptophan after 24 hours of boiling was 2-5%, depending on pH. This data suggests that both enantiomers are relatively stable against racemization under these conditions, but the low conversion rate (<1%) indicates that D-tryptophan remains enantiomerically pure even after prolonged thermal stress in alkaline environments. This high degree of chiral stability differentiates it from other amino acids that racemize more readily during food processing or sterilization.

thermal stability racemization food science

High-Value Application Scenarios for D-Tryptophan Hydrochloride Derived from Quantitative Evidence


Development of High-Concentration Antimicrobial Formulations

The >9-fold increase in aqueous solubility of D-tryptophan hydrochloride over the free base enables the preparation of concentrated stock solutions (e.g., >100 mg/mL) required for antimicrobial studies. This property is essential for achieving the 30-40 mM concentrations shown to completely inhibit the growth of foodborne pathogens like E. coli O157:H7 and Salmonella enterica in high-salt environments [1]. The hydrochloride salt is therefore the form of choice for developing novel, D-tryptophan-based natural preservatives or antimicrobial agents where high dosing is a prerequisite for efficacy.

Analytical and Preparative Chiral Separations

The high separation factor (12-15) and >95% yield of D-tryptophan in affinity ultrafiltration systems confirm its utility as a key target in chiral resolution processes. D-Tryptophan hydrochloride serves as a high-purity analytical standard for quantifying enantiomeric purity and as a starting material for preparative-scale separations. Its well-characterized binding behavior to chiral selectors like HSA makes it an ideal model compound for developing and validating new chiral separation technologies for the pharmaceutical industry .

Biocatalytic Synthesis of D-Tryptophan and Analogs

The demonstration of a fungal NRPS enzyme (IvoA) that can completely convert L-tryptophan to D-tryptophan with 100% theoretical yield and high enantiomeric excess establishes a new benchmark for sustainable production. D-Tryptophan hydrochloride is the ideal product form for this biocatalytic platform due to its high solubility and ease of handling. This application scenario is directly relevant to the industrial-scale, green synthesis of unnatural amino acids for use in peptide therapeutics and other fine chemicals.

Immuno-Oncology Research on IDO2 Inhibition

The stereospecific inhibitory profile of D-1-methyl-tryptophan (D-1MT) against the IDO2 enzyme positions D-tryptophan hydrochloride as a critical starting material for synthesizing D-1MT and other D-tryptophan-derived chemical probes. In preclinical cancer research, these probes are essential for dissecting the distinct roles of IDO1 and IDO2 in tumoral immune suppression, an application where the L-enantiomer is not a functional substitute. Procurement of D-tryptophan hydrochloride is therefore a necessary first step for laboratories focused on IDO2-targeted drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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